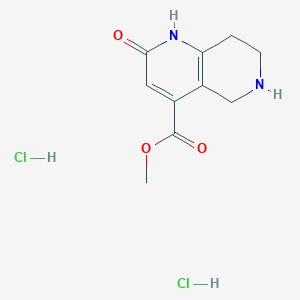

![molecular formula C18H21BrN4O B2542701 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2320889-72-1](/img/structure/B2542701.png)

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

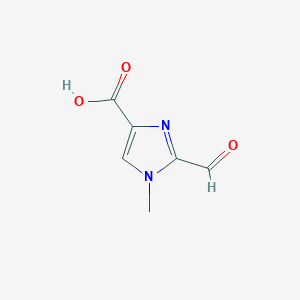

The compound "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one" is a complex molecule that appears to be derived from azabicyclo[3.2.1]octane structures. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the stereoselective synthesis of bicyclic compounds is a common theme, as is the presence of aromatic substituents and the use of chiral centers to influence the stereochemistry of the final product.

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods, which are crucial for obtaining the desired enantiomer of a chiral compound. Paper describes the preparation of various bicyclic ketones with a focus on maintaining stereochemical integrity during the reaction. Similarly, paper discusses the diastereoselective reaction of a chiral diol with aromatic aldehydes to produce a series of bicyclic compounds. These methods likely involve the formation of carbon-carbon bonds and the careful control of reaction conditions to preserve or induce chirality.

Molecular Structure Analysis

The molecular structure of related compounds features multiple chiral centers, which are critical for the biological activity and synthesis of enantiomerically pure substances. The 1H NMR data is often used to establish the structure of these compounds, as mentioned in paper . The presence of azabicyclo[3.2.1]octane and azabicyclo[3.3.0]octane frameworks in these molecules suggests a rigid, three-dimensional conformation that could be important for the binding to biological targets or for the catalytic activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds often aim to exploit the chirality of the molecules for catalytic purposes. For example, paper describes the synthesis of chiral chemzymes that are used as catalysts for the enantioselective reduction of ketones to secondary alcohols. This indicates that the azabicyclo[3.3.0]octane structure can be functionalized to create catalysts with high enantioselectivity, which could be relevant for the synthesis or transformation of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one" are not discussed in the provided papers, the properties of structurally similar compounds can be inferred. The presence of aromatic groups and heteroatoms such as nitrogen in the triazole and azabicyclo[3.2.1]octane moieties would influence the compound's polarity, solubility, and potential interactions with other molecules. The stereochemistry would affect the compound's ability to interact with chiral environments, such as enzyme active sites or chiral stationary phases in chromatography.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and PI3 Kinase Inhibition

Researchers have investigated the stereoselective synthesis of active metabolites related to potent PI3 kinase inhibitors, highlighting the importance of stereochemistry in medicinal chemistry. The synthesis involved stereospecific hydroboration, oxidation, and reduction sequences to achieve the desired stereochemistry, demonstrating the compound's relevance in the synthesis of biologically active molecules (Chen et al., 2010).

Muscarinic Activities of Quinuclidinyl Derivatives

The synthesis of quinuclidin-3-yltriazole and -tetrazole derivatives has been explored, with evaluations of their potency and efficacy as muscarinic ligands. This research highlights the compound's potential application in developing therapeutics targeting muscarinic receptors (Wadsworth et al., 1992).

Radiopharmaceutical Potential

Studies on radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate have suggested potential applications of similar compounds in radiopharmaceuticals. These derivatives show selective localization in organs with a high concentration of muscarinic receptors, indicating their use in imaging and therapeutic applications (Rzeszotarski et al., 1984).

Catalysts for Enantioselective Synthesis

Research into the synthesis of chiral chemzymes, such as B-methyloxazaborolidine derivatives, has revealed their effectiveness as catalysts for the enantioselective reduction of ketones to chiral secondary alcohols. This application underscores the compound's relevance in asymmetric synthesis and chiral catalysis (Corey et al., 1989).

HIV Entry Inhibition

The compound has been related to studies on CCR5 receptor-based mechanisms of action for HIV entry inhibitors. This research provides insights into the development of novel therapeutic agents targeting HIV-1 by modulating the CCR5 receptor (Watson et al., 2005).

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)12-16(11-14)22-10-9-20-21-22/h1-4,9-10,14-16H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGLHZABXGUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

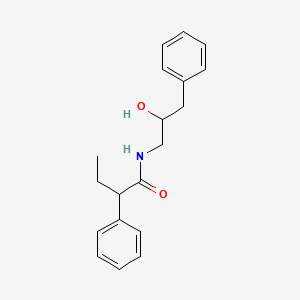

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)

![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)

![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)